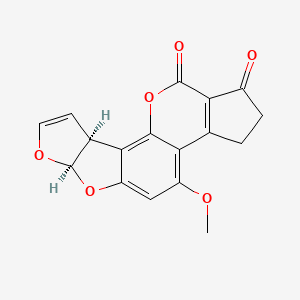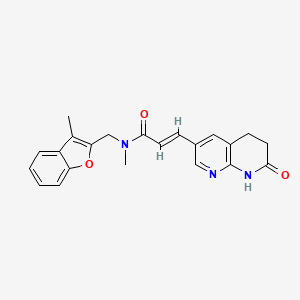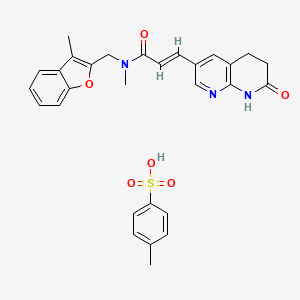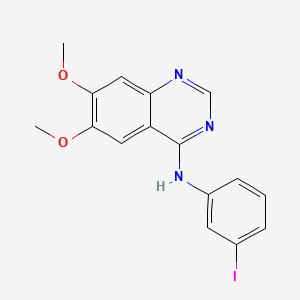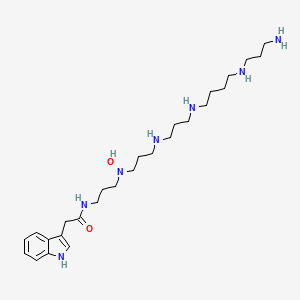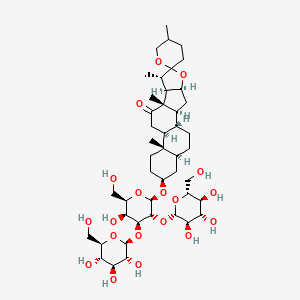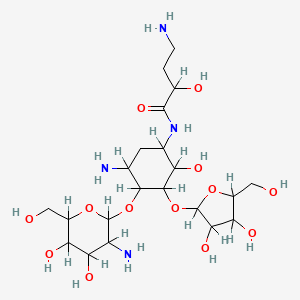
Antibiotic Z-1159-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic Z-1159-1 is a biochemical.
Scientific Research Applications
Antibiotic Resistance and New Agents
Research on antibiotics like Z-1159-1 is crucial due to the continuous challenge of antibiotic resistance. Studies highlight the need for new antibacterial agents capable of inhibiting bacterial growth. Nanoparticles like ZrO2–ZnO have shown promising antibacterial activity against various bacteria, suggesting a potential pathway for developing new antibiotics (Ayanwale & Reyes-López, 2019).
Multidrug-Resistant Bacteria
The rise of multidrug-resistant gram-negative bacteria underscores the importance of novel pipeline antibiotics. Current research focuses on identifying new antibiotics with different mechanisms of action, highlighting the limited options available for treating gram-negative infections and the need for ongoing research and development (Provenzani et al., 2020).
Antibiotics in the Environment
The environmental impact of antibiotics is an area of significant concern. Research shows that antibiotics, their metabolites, or degradation products can reach terrestrial and aquatic environments, affecting environmental and other bacteria. This leads to a greater focus on the fate and impact of antibiotics in the environment (Kemper, 2008).
Antibiotic Alternatives
Exploring alternatives to traditional antibiotics has become crucial. Symposiums and research initiatives have been focused on highlighting scientific breakthroughs and novel technologies that could lead to alternatives to conventional antibiotics, particularly in animal production and health (Seal et al., 2013).
Antibiotics Bioremediation
Studies also delve into the challenges of antibiotics bioremediation, addressing the environmental sources, degradation mechanisms, health effects, and bacterial antibiotics resistance mechanisms. This is especially crucial in developing nations where antibiotic pollution is a significant issue (Kumar et al., 2019).
Nanomaterials in Antibacterial Applications
Research into ZnO nanomaterials has shown their potential as new antibacterial agents. These materials offer broad-spectrum antibacterial properties, lasting effects, and excellent biocompatibility, making them a focus for new antibacterial agents research (Jiang et al., 2020).
Antibiotic Resistance Mechanisms
Understanding and overcoming antibiotic resistance is a key area of research. Studies are exploring cellular mechanisms of resistance, the evolution and spread of resistance, and techniques for combating resistance, given the growing concern around drug-resistant bacteria (Richardson, 2017).
properties
CAS RN |
55528-52-4 |
|---|---|
Product Name |
Antibiotic Z-1159-1 |
Molecular Formula |
C21H40N4O13 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
4-amino-N-[5-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H40N4O13/c22-2-1-8(28)19(34)25-7-3-6(23)17(37-20-11(24)15(32)13(30)9(4-26)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,26-33H,1-5,22-24H2,(H,25,34) |
InChI Key |
NRBAPKVHONIXPV-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
Appearance |
Solid powder |
Other CAS RN |
55528-52-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Antibiotic Z-1159-1; Z-1159-1. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




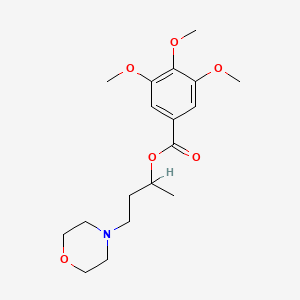
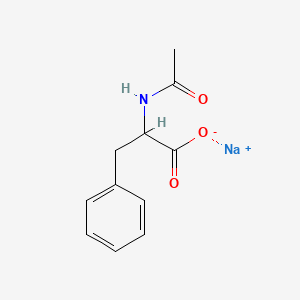

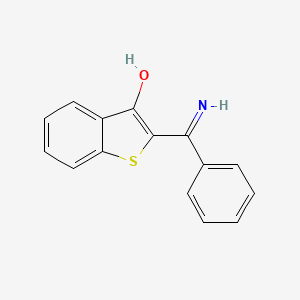
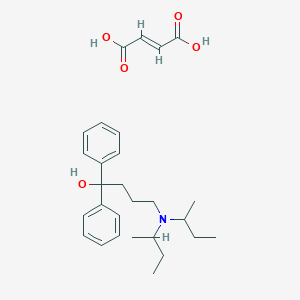
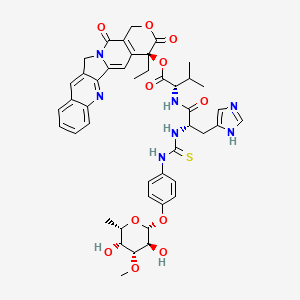
![1-[2-(2,4-dichlorophenyl)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]ethyl]imidazole](/img/structure/B1665049.png)
